ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-[(2-ethoxy-2-oxoacetyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c1-3-18-12(16)9-7-5-6-8-10(9)14-11(15)13(17)19-4-2/h5-8H,3-4H2,1-2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCGVHZPGPJVACJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24808424 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Synthetic Methodologies and Advanced Reaction Engineering for Ethyl 2 2 Ethoxy 2 Oxoacetamido Benzoate
Established Synthetic Routes and Mechanistic Considerations
Synthesis from 2-(2-Ethoxy-2-oxoacetamido)benzoic Acid Precursor
The immediate precursor to the target compound is 2-(2-Ethoxy-2-oxoacetamido)benzoic acid. nih.goviucr.orgiucr.org This precursor itself is synthesized via an amide bond formation reaction.
A documented method involves the reaction of 2-aminobenzoic acid with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride). nih.goviucr.orgiucr.org In this procedure, ethyl chlorooxoacetate dissolved in a solvent like tetrahydrofuran (B95107) (THF) is added dropwise to a solution of 2-aminobenzoic acid, also in THF, at a reduced temperature of 273 K (0 °C). nih.goviucr.orgiucr.org The mixture is stirred for a couple of hours to ensure the completion of the reaction. The resulting product, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, can be precipitated and isolated with a reported yield of 55%. nih.goviucr.org
Esterification Protocols for Ethyl Ester Formation
The final step in the synthesis is the conversion of the carboxylic acid group on the 2-(2-Ethoxy-2-oxoacetamido)benzoic acid precursor to an ethyl ester. The most common and classic method for this transformation is the Fischer-Speier esterification. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com
This acid-catalyzed reaction involves heating the carboxylic acid with an excess of ethanol. masterorganicchemistry.comyoutube.com The large excess of alcohol serves to shift the reaction equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle. libretexts.org Strong mineral acids such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are typically used as catalysts to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the alcohol. masterorganicchemistry.comnumberanalytics.com The reaction is reversible, and the water produced as a byproduct must often be managed to achieve high yields. libretexts.org In some setups, a Dean-Stark apparatus is used to remove water as it forms. masterorganicchemistry.com
Microwave-assisted organic synthesis (MAOS) has also been explored to accelerate esterification reactions. usm.my Using sealed vessels in a single-mode microwave allows for heating solvents above their normal boiling points, which can significantly reduce reaction times. usm.my
Table 1: Typical Parameters for Fischer Esterification
| Parameter | Condition | Rationale/Notes | Source(s) |
|---|---|---|---|
| Reactants | Carboxylic Acid, Alcohol | The alcohol is typically used in large excess to act as the solvent and drive the equilibrium. | masterorganicchemistry.com, libretexts.org |
| Catalyst | H₂SO₄, HCl, TsOH | Strong Brønsted acids are common. Solid acid catalysts are also used for easier separation. | numberanalytics.com, masterorganicchemistry.com, usm.my |
| Temperature | Reflux | Reaction is typically heated to the boiling point of the alcohol solvent. | numberanalytics.com, cerritos.edu |
| Reaction Time | 1-24 hours | Varies depending on the substrate's reactivity and reaction scale. | fishersci.co.uk, cerritos.edu |
| Workup | Neutralization, Extraction | The acidic mixture is neutralized, and the ester product is extracted with an organic solvent. | fishersci.co.uk |
Amide Bond Formation Strategies: Coupling Reagents and Conditions
The formation of the amide linkage in the precursor is a critical step. The method described previously, using an amine (2-aminobenzoic acid) and an acyl chloride (ethyl chlorooxoacetate), is a direct and efficient approach often referred to as the Schotten-Baumann reaction. nih.govfishersci.co.uk This reaction is typically rapid at room temperature and is performed in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the HCl byproduct. fishersci.co.uk
Alternatively, amides can be formed directly from a carboxylic acid and an amine using a coupling reagent. This approach avoids the need to first synthesize a more reactive acyl chloride. luxembourg-bio.comscribd.com These reagents activate the carboxylic acid to form a highly reactive intermediate in situ, which is then attacked by the amine. nih.gov A wide variety of such reagents have been developed, particularly driven by the demands of peptide synthesis. fishersci.co.ukluxembourg-bio.com
Common classes of coupling reagents include:
Carbodiimides : Such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). They react with the carboxylic acid to form a reactive O-acylisourea intermediate. fishersci.co.ukluxembourg-bio.com Additives like 1-hydroxybenzotriazole (B26582) (HOBt) are often used with carbodiimides to increase yields and suppress side reactions like racemization. luxembourg-bio.com
Phosphonium (B103445) Salts : Reagents like BOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyBOP (Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate) are highly effective. luxembourg-bio.com More recent methods involve the in situ generation of phosphonium salts. nih.govresearchgate.net
Uronium/Aminium Salts : Reagents like HBTU, HATU, and TBTU are widely used for their efficiency and ability to produce high yields with low racemization. researchgate.net
Other Reagents : Boron-based reagents, such as B(OCH₂CF₃)₃, have been shown to be effective for direct amidation under mild conditions. acs.org Titanium tetrachloride (TiCl₄) can also mediate the direct condensation of carboxylic acids and amines. nih.gov
Table 2: Selected Amide Coupling Reagents
| Reagent Class | Example(s) | Abbreviation | Notes | Source(s) |
|---|---|---|---|---|
| Carbodiimide | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC / EDAC | Water-soluble byproducts, easy to remove during workup. | fishersci.co.uk |
| Carbodiimide | Dicyclohexylcarbodiimide | DCC | Forms insoluble dicyclohexylurea (DCU) byproduct, removed by filtration. | fishersci.co.uk, luxembourg-bio.com |
| Phosphonium Salt | Benzotriazol-1-yl-oxytri(pyrrolidino)phosphonium hexafluorophosphate | PyBOP | Highly effective, especially for hindered couplings. | luxembourg-bio.com |
| Uronium Salt | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) | HATU | Very efficient, often used with a non-nucleophilic base like DIEA. | fishersci.co.uk |
| Triazine Derivative | 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride | DMTMM | Effective in both organic and aqueous media. | researchgate.net |
Multi-Step Synthesis Pathways and Yield Optimization
The synthesis of ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE is a linear, two-step process:
Step 1: Amidation 2-Aminobenzoic acid + Ethyl chlorooxoacetate → 2-(2-Ethoxy-2-oxoacetamido)benzoic acid
Step 2: Esterification 2-(2-Ethoxy-2-oxoacetamido)benzoic acid + Ethanol --(H⁺)--> this compound + H₂O
Optimized Reaction Conditions and Process Parameters
Catalyst Systems and Their Role in Synthetic Efficiency
The choice of catalyst is paramount for the efficiency of the synthesis, particularly for the esterification step.
For the amide formation step , when using an acyl chloride and an amine, a catalyst is not strictly necessary, but a stoichiometric amount of a non-nucleophilic base (e.g., pyridine, triethylamine) is required to scavenge the generated HCl. If forming the amide directly from the carboxylic acid, the coupling reagents discussed in section 2.1.3 act as activators, which are consumed in the reaction, though some systems, like those using boronic acids, are described as catalytic. acs.org
For the esterification step , various catalyst systems can be employed:
Homogeneous Brønsted Acids : This is the classic approach. Concentrated sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are effective and inexpensive. masterorganicchemistry.com p-Toluenesulfonic acid (TsOH) is another common choice. The main drawback is the difficulty of separating the catalyst from the reaction mixture, requiring neutralization and aqueous workup steps. usm.my
Heterogeneous/Solid Acid Catalysts : To simplify product purification and catalyst recycling, solid acid catalysts have been developed. These include sulfonic acid-functionalized silica (B1680970), ion-exchange resins (like Amberlyst-15), and zeolites. usm.myresearchgate.net These catalysts allow for easier separation by simple filtration and are often used in continuous flow systems. researchgate.net
Lewis Acids : While less common for simple esterifications, Lewis acids can also catalyze the reaction.
In-situ Generated Catalysts : A catalyst like HCl can be generated in-situ by adding a reagent like acetyl chloride to the alcohol solvent, which can be a convenient method for laboratory-scale preparations. cerritos.edu
Solvent Effects and Reaction Medium Selection
The selection of an appropriate solvent is critical in the synthesis of amide and ester-containing compounds like this compound. The solvent can influence reaction rates, yields, and even the reaction pathway by affecting the solubility of reactants and the stability of intermediates.
For the acylation reaction that typically forms the amide bond in this molecule, polar aprotic solvents are often favored. In a synthesis of the closely related compound, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, the reaction between 2-aminobenzoic acid and ethyl chlorooxoacetate is successfully carried out in tetrahydrofuran (THF). researchgate.net THF is effective at solvating the reactants without interfering with the reaction mechanism. researchgate.net
Research into related syntheses, such as the formation of oxazoline (B21484) derivatives from diazo esters, provides further insight into solvent effects. A screening of various solvents demonstrated that chlorinated solvents and aromatic hydrocarbons can be highly effective. nih.gov The table below summarizes the findings from this study, which can inform the selection of a reaction medium for the target compound. nih.gov
Table 1: Effect of Solvent on Product Yield in a Related Synthesis
| Solvent | Yield (%) |
|---|---|
| 1,2-Dichloroethane (B1671644) (DCE) | 71% |
| Toluene (B28343) | 71% |
| Acetonitrile (B52724) (MeCN) | Lower Yield |
| Tetrahydrofuran (THF) | Lower Yield |
| 1,4-Dioxane | Lower Yield |
Data derived from a study on the synthesis of ethyl 2-(oxazolin-2-yl)alkanoates, which provides a model for solvent selection. nih.gov
As the data indicates, 1,2-dichloroethane (DCE) and toluene provided the highest yields, suggesting that they are superior media for this class of reaction compared to THF or acetonitrile under the tested conditions. nih.gov This highlights the importance of empirical solvent screening to optimize the synthesis of this compound.
Temperature and Pressure Control in High-Yield Syntheses
Temperature is a paramount parameter in the synthesis of this compound, directly influencing reaction kinetics and the formation of byproducts. In the synthesis of the analogous 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, the reaction is conducted at a chilled temperature of 273 K (0 °C) to control the reactivity of the acyl chloride and prevent side reactions. researchgate.net
Conversely, some related syntheses benefit from elevated temperatures to drive the reaction to completion. In the microwave-assisted synthesis of certain oxazolines, a systematic study of temperature revealed a direct correlation between temperature and yield, up to an optimal point. nih.gov
Table 2: Influence of Temperature on Reaction Yield
| Entry | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|
| 1 | 110 | 30 | 41 |
| 2 | 120 | 30 | 64 |
| 3 | 130 | 30 | 68 |
| 4 | 140 | 30 | 70 |
| 5 | 130 | 20 | 71 |
Data from a microwave-assisted synthesis of a related heterocyclic compound. nih.gov
The data shows a significant increase in yield as the temperature rises from 110 °C to 140 °C. nih.gov However, the importance of precise temperature control is starkly illustrated in other syntheses. An attempt to hydrolyze an ester intermediate at 80 °C resulted in an unexpected side reaction, forming an azoxybenzene (B3421426) derivative as the main product instead of the desired carboxylic acid. arkat-usa.org When the same reaction was performed at room temperature, the intended product was obtained in high yield (82%). arkat-usa.org This demonstrates that excessive heat can activate alternative reaction pathways, drastically reducing the yield of the target molecule. Most syntheses of this type are conducted at atmospheric pressure, with pressure control not being a primary variable for optimization.
Advanced Purification and Isolation Techniques for Research Scale
Achieving high purity of this compound on a research scale necessitates the use of multi-step purification protocols, combining chromatographic, crystallization, and extraction methods.
Chromatographic Separation Methods (e.g., Column Chromatography)
Column chromatography is a fundamental technique for the purification of this compound from crude reaction mixtures. Silica gel is the most common stationary phase for this class of compounds due to its polarity and effectiveness in separating molecules with differing functional groups.
In a documented procedure for a structurally similar compound, the crude product was purified using silica gel column chromatography. nih.gov A mobile phase consisting of a petroleum ether and ethyl acetate (B1210297) mixture (PE/EA) in a 2:1 volume ratio was used to effectively elute the desired product and separate it from unreacted starting materials and byproducts. nih.gov For more analytical applications or the separation of very similar impurities, High-Performance Liquid Chromatography (HPLC) can be employed. sielc.com A reverse-phase (RP) HPLC method, for instance, could use a C18 column with a mobile phase such as acetonitrile and water with an acid modifier like formic or phosphoric acid. sielc.com
Table 3: Chromatographic Purification Methods
| Method | Stationary Phase | Mobile Phase Example | Application |
|---|---|---|---|
| Column Chromatography | Silica Gel | Petroleum Ether / Ethyl Acetate (2:1, v/v) | Primary purification of crude product. nih.gov |
| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, Water, Phosphoric Acid | Analytical separation, impurity isolation. sielc.com |
Recrystallization and Precipitation Strategies
Recrystallization is a powerful technique for achieving high purity of solid compounds and is frequently the final step in a purification sequence. The principle involves dissolving the crude product in a suitable solvent at an elevated temperature and allowing it to cool slowly. As the solution cools, the solubility of the compound decreases, and it crystallizes out, leaving impurities behind in the solvent.
The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For benzoate (B1203000) derivatives, several solvents have proven effective.
Table 4: Solvents for Recrystallization of Related Benzoate Compounds
| Compound Type | Recrystallization Solvent | Reference |
|---|---|---|
| Oxamide (B166460) Derivative | Ethanol | researchgate.net |
| o-Ethoxy Ethyl Benzoate | Isopropyl Alcohol | google.com |
| Nitrobenzoic Acid Derivative | Ethyl Acetate | arkat-usa.org |
Based on these findings, solvents such as ethanol, isopropyl alcohol, and ethyl acetate are strong candidates for the recrystallization of this compound. researchgate.netarkat-usa.orggoogle.com The optimal solvent would be determined empirically by testing the solubility of the crude product in small amounts of these candidate solvents.
Solvent Extraction and Distillation in Synthetic Workflows
Liquid-liquid extraction is an essential workup step following the synthesis of this compound to separate the product from inorganic salts and water-soluble impurities. The process involves partitioning the components of a reaction mixture between two immiscible liquid phases, typically an aqueous phase and an organic solvent.
A representative synthetic workflow for a related benzoate ester involves adding a non-polar organic solvent like cyclohexane (B81311) to the reaction mixture. google.com The organic layer, containing the desired product, is then separated from the aqueous layer. google.com To remove any remaining water-soluble impurities, the organic layer is washed several times with a saline solution, such as aqueous potassium nitrate (B79036) or sodium sulfate (B86663). google.com Finally, the organic solution is dried using a dehydrating agent like anhydrous magnesium sulfate before the solvent is removed. google.com In another example, diethyl ether was used as the extraction solvent, followed by a wash with brine (saturated aqueous sodium chloride solution). arkat-usa.org
While the target compound itself may not be suitable for distillation due to its relatively high molecular weight and potential for thermal decomposition, distillation is used to purify related, more volatile intermediates. For instance, o-ethoxy ethyl benzoate can be purified by vacuum distillation, collecting the fraction that boils between 105-115 °C. google.com This step effectively removes non-volatile impurities prior to subsequent reaction or purification steps like recrystallization. google.com
Chemical Transformations and Mechanistic Investigations of Ethyl 2 2 Ethoxy 2 Oxoacetamido Benzoate
Reactivity Studies of the Oxoacetamido and Benzoate (B1203000) Moieties
The presence of multiple reactive centers—two ester groups, an amide linkage, and a keto group—within the oxoacetamido and benzoate portions of the molecule allows for a diverse range of chemical transformations.
Oxidation Reactions and Formation of Derived Products
Limited specific data exists for the direct oxidation of ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE. However, the reactivity of the N-acylanthranilate core suggests that under strong oxidizing conditions, degradation of the molecule is likely. For instance, the amino group of anthranilic acid can be oxidized to a nitro group, a reaction that, if applied to the parent anthranilic acid, proceeds in quantitative yield using reagents like hydrogen peroxide on a solid titanium catalyst. It is plausible that harsh oxidation of the title compound could lead to the formation of ethyl 2-nitrobenzoate, following cleavage of the N-acyl side chain.
The side chain itself presents the α-keto group as a site for oxidative cleavage, a common reaction for such functionalities. Reagents like hydrogen peroxide or peroxy acids could potentially cleave the bond between the two carbonyl groups of the oxoacetamido moiety.
| Oxidizing Agent | Potential Product(s) | Notes |
| Strong Oxidants (e.g., KMnO4, H2O2/catalyst) | Ethyl 2-nitrobenzoate, Oxalic acid, Carbon dioxide | Degradation of the N-acyl side chain and oxidation of the aromatic amine functionality. |
| Peroxy acids | Ethyl 2-aminobenzoate (B8764639), Diethyl oxalate | Oxidative cleavage of the α-keto amide. |
Reduction Reactions and Characterization of Reduced Forms
The reduction of this compound can be directed towards several functional groups. The α-keto group is the most susceptible to reduction. Catalytic hydrogenation or the use of mild hydride reagents such as sodium borohydride would be expected to selectively reduce the ketone to a secondary alcohol, yielding ETHYL 2-(2-ETHOXY-2-HYDROXYACETAMIDO)BENZOATE.
More potent reducing agents, like lithium aluminum hydride (LAH), would likely effect a more extensive reduction. LAH is capable of reducing both esters and amides. Therefore, treatment with LAH would be expected to reduce the benzoate ester to a primary alcohol, the amide to an amine, and the ethoxycarbonyl group to a primary alcohol, leading to the formation of 2-(2-(2-hydroxyethylamino)ethyl)benzyl alcohol. The reduction of anthranilic acid esters to the corresponding 2-aminophenylmethanol has been achieved using reagents like samarium salts or sodium borohydride in the presence of zinc chloride.
| Reducing Agent | Target Functional Group(s) | Expected Product |
| Sodium Borohydride (NaBH4) | α-Keto group | ETHYL 2-(2-ETHOXY-2-HYDROXYACETAMIDO)BENZOATE |
| Lithium Aluminum Hydride (LAH) | Esters, Amide, Keto group | 2-(2-(2-hydroxyethylamino)ethyl)benzyl alcohol |
| Catalytic Hydrogenation (e.g., H2/Pd) | α-Keto group | ETHYL 2-(2-ETHOXY-2-HYDROXYACETAMIDO)BENZOATE |
Nucleophilic Substitution Reactions at Ester and Amide Centers
Both the ester and amide functionalities in this compound are susceptible to nucleophilic attack, primarily leading to hydrolysis under acidic or basic conditions.
Under basic conditions, such as refluxing with aqueous sodium hydroxide, saponification of the ester groups will occur. The benzoate ester is generally more readily hydrolyzed than the amide linkage. This would initially yield the sodium salt of 2-(2-ethoxy-2-oxoacetamido)benzoic acid. Prolonged heating or harsher conditions could lead to the cleavage of the amide bond, ultimately producing anthranilic acid, oxalic acid, and ethanol. The relative resistance of the amide bond to hydrolysis compared to the ester bond is a known characteristic of N-acyl anthranilates.
Acid-catalyzed hydrolysis, typically carried out by heating with a strong mineral acid, would also lead to the cleavage of both the ester and amide bonds, yielding 2-aminobenzoic acid (anthranilic acid), oxalic acid, and ethanol.
| Condition | Reactive Site(s) | Primary Product(s) |
| Basic Hydrolysis (e.g., NaOH, H2O, heat) | Benzoate and ethoxycarbonyl esters | Sodium 2-(2-ethoxy-2-oxoacetamido)benzoate |
| Acid Hydrolysis (e.g., HCl, H2O, heat) | Benzoate and ethoxycarbonyl esters, Amide | 2-Aminobenzoic acid, Oxalic acid, Ethanol |
Electrophilic Aromatic Substitution on the Benzoate Ring
The benzoate ring of this compound can undergo electrophilic aromatic substitution. The directing effect of the substituents on the ring will determine the position of substitution. The ethyl ester group is a deactivating, meta-directing group. The N-acylamino group, however, is an activating, ortho-, para-directing group. The combined effect of these two groups will influence the regioselectivity of the reaction.
Given that the N-acylamino group is a stronger activating group than the deactivating ester, substitution is expected to occur at the positions ortho and para to the nitrogen atom. The position para to the nitrogen (position 5) is sterically unhindered and is a likely site for substitution. The position ortho to the nitrogen (position 3) is also activated, but may be subject to some steric hindrance from the adjacent ester group.
For example, bromination of anthranilic acid in glacial acetic acid has been shown to yield a mixture of 5-bromoanthranilic acid and 3,5-dibromoanthranilic acid, demonstrating the directing effect of the amino group. While the N-acyl group in the title compound is larger, a similar directing effect is anticipated.
| Reaction | Reagents | Expected Major Product(s) |
| Bromination | Br2, FeBr3 | ETHYL 5-BROMO-2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE |
| Nitration | HNO3, H2SO4 | ETHYL 5-NITRO-2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE |
| Friedel-Crafts Acylation | RCOCl, AlCl3 | ETHYL 5-ACYL-2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE |
Studies of Reaction Mechanisms and Kinetics
Unraveling Reaction Pathways through Intermediate Isolation
A significant reaction pathway for N-acyl anthranilic acid derivatives is intramolecular cyclization to form heterocyclic systems, such as quinazolinones. These reactions often proceed through isolable intermediates. For instance, the reaction of N-acetylanthranilic acid with acetic anhydride can lead to the formation of a 2-methyl-4H-3,1-benzoxazin-4-one. This intermediate can then react with a nucleophile, such as an amine, to open the ring and subsequently re-close to form a quinazolinone.
In the case of this compound, treatment with a dehydrating agent could potentially lead to the formation of an analogous benzoxazinone intermediate. The presence of the ethoxycarbonyl group on the side chain could influence the stability and subsequent reactivity of this intermediate. Isolation and characterization of such an intermediate would be crucial in elucidating the mechanism of cyclization reactions involving this substrate.
The study of such cyclization reactions often involves trapping of the intermediate. For example, if the cyclization is performed in the presence of a potent nucleophile, the intermediate can be intercepted before it undergoes further transformation, providing direct evidence for its existence.
Kinetic Studies of Key Transformations (e.g., Hydrolysis, Transamidation)
The structure of this compound presents two primary sites susceptible to nucleophilic attack and subsequent transformation: the benzoate ester and the terminal ethyl oxamate (B1226882) group, as well as the central amide linkage. Hydrolysis and transamidation are key reactions that can occur at these positions.
Hydrolysis:
Hydrolysis of this compound would involve the cleavage of either the ester or the amide bonds by water. The rates of these reactions are highly dependent on the specific conditions, particularly the pH of the solution.
Ester Hydrolysis: The ethyl benzoate portion of the molecule is susceptible to both acid- and base-catalyzed hydrolysis. In alkaline conditions, the hydrolysis of esters typically follows a second-order kinetic model, being first-order with respect to both the ester and the hydroxide ion. The reaction proceeds through a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the carbonyl carbon of the ester.
Amide Hydrolysis: The central amide bond and the amide within the ethyl oxamate moiety are generally more resistant to hydrolysis than the ester bond. However, under more forcing acidic or basic conditions, hydrolysis can occur. The alkaline hydrolysis of amides is also typically a second-order reaction.
A study on the alkaline hydrolysis of a related compound, ethyl oxamate, revealed that the reaction follows an irreversible first-order consecutive pathway. This suggests a two-step process, likely involving the initial hydrolysis of the ester group followed by further reaction of the resulting carboxylate. The mechanism is proposed to involve oxy-mono- and di-anionic tetrahedral intermediates that control the rate-determining steps.
Transamidation:
Transamidation is a process where an amine reacts with an amide to exchange the amine moiety. This reaction is generally less favorable than hydrolysis due to the lower nucleophilicity of amines compared to the hydroxide ion and the fact that the leaving group would be another amine. For this compound, transamidation could potentially occur at the central amide or the oxamate amide.
Achieving efficient transamidation often requires a catalyst to activate the amide bond. Various methods have been developed for this purpose, including the use of metal catalysts or activation of the amide with a suitable leaving group. The direct transamidation of unactivated amides is challenging, and the equilibrium nature of the reaction often necessitates driving the reaction to completion, for instance, by using a large excess of the reacting amine.
Due to the lack of specific kinetic data for the transamidation of this compound or very close analogs, a quantitative discussion of its transamidation kinetics is not feasible at this time. However, it can be inferred that the reaction would be significantly slower than hydrolysis under aqueous conditions and would likely require specific catalytic conditions to proceed at a reasonable rate.
The following table summarizes hypothetical kinetic parameters for the hydrolysis of the ester and amide functionalities based on general principles and data for related compounds.
| Transformation | Functional Group | Expected Reaction Order | Rate Determining Step (Hypothetical) | Relative Rate |
| Alkaline Hydrolysis | Benzoate Ester | Second | Nucleophilic attack of OH- | Fast |
| Alkaline Hydrolysis | Central Amide | Second | Breakdown of tetrahedral intermediate | Slow |
| Alkaline Hydrolysis | Oxamate Amide | Second | Breakdown of tetrahedral intermediate | Slow |
| Transamidation | Central Amide | Second | Nucleophilic attack of amine | Very Slow |
| Transamidation | Oxamate Amide | Second | Nucleophilic attack of amine | Very Slow |
Interactive Data Table: This table is interactive. You can filter and sort the data by clicking on the column headers.
Influence of pH and Environmental Factors on Reactivity
The reactivity of this compound is significantly influenced by the pH of the surrounding medium, as well as other environmental factors such as temperature and solvent composition.
Influence of pH:
The pH of the reaction medium plays a critical role in the hydrolysis of both the ester and amide functionalities.
Acidic Conditions: Under acidic conditions, the carbonyl oxygen of the ester and amide groups can be protonated, which increases their electrophilicity and makes them more susceptible to nucleophilic attack by water. Therefore, the rate of hydrolysis is expected to increase as the pH decreases. For the N-acyl anthranilate portion, the protonation of the nitrogen atom could also influence the reactivity.
Neutral Conditions: Near neutral pH, the rate of uncatalyzed hydrolysis is generally slow for both esters and amides.
Alkaline Conditions: In alkaline solutions, the hydroxide ion is a potent nucleophile that directly attacks the carbonyl carbon of the ester and amide groups. The rate of hydrolysis is directly proportional to the hydroxide ion concentration, and therefore, increases significantly with increasing pH. Studies on N-acyl anthranilic acid derivatives have shown that their activity can be pH-dependent.
The pH-rate profile for the hydrolysis of a compound like this compound is expected to be a U-shaped curve, with the minimum rate occurring in the neutral pH range and increasing rates in both acidic and alkaline directions.
Influence of Other Environmental Factors:
Temperature: As with most chemical reactions, the rate of hydrolysis and transamidation of this compound will increase with temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation, where a higher temperature provides the necessary activation energy for the reaction to proceed at a faster rate.
Solvent: The polarity and protic nature of the solvent can influence the reaction rates. For hydrolysis, water acts as both the solvent and a reactant. The use of co-solvents can affect the solvation of the reactants and the transition state, thereby altering the reaction rate. For transamidation reactions, the choice of solvent is crucial to ensure the solubility of the reactants and to potentially favor the desired reaction pathway over competing side reactions like hydrolysis.
The following table provides a qualitative summary of the expected influence of pH and environmental factors on the key transformations of this compound.
| Factor | Influence on Hydrolysis Rate | Influence on Transamidation Rate |
| pH | ||
| Low pH (Acidic) | Rate increases | Rate may be affected by amine protonation |
| Neutral pH | Rate is at a minimum | Generally very slow |
| High pH (Alkaline) | Rate increases significantly | Base catalysis may play a role |
| Temperature | ||
| Increase | Rate increases | Rate increases |
| Decrease | Rate decreases | Rate decreases |
| Solvent Polarity | ||
| Increase | Can influence rate depending on mechanism | Can influence rate and reactant solubility |
| Decrease | Can influence rate depending on mechanism | Can influence rate and reactant solubility |
Interactive Data Table: This table is interactive. You can filter and sort the data by clicking on the column headers.
Advanced Structural Characterization and Spectroscopic Analysis in Research
X-ray Crystallographic Analysis for Definitive Molecular Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While a crystal structure for the title compound, ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE, is not publicly available, a detailed analysis of its parent carboxylic acid, 2-(2-Ethoxy-2-oxoacetamido)benzoic acid, provides significant insight into the expected molecular geometry and intermolecular interactions. researchgate.netnih.gov The substitution of the carboxylic acid's proton with an ethyl group is not expected to drastically alter the core molecular conformation or the primary hydrogen bonding motifs involving the oxamido group.
The crystallographic data for 2-(2-Ethoxy-2-oxoacetamido)benzoic acid reveals a nearly planar geometry. researchgate.netnih.gov The crystal system and key parameters are summarized in the table below.
| Crystal Data Parameter | 2-(2-Ethoxy-2-oxoacetamido)benzoic acid |
| Chemical Formula | C₁₁H₁₁NO₅ |
| Formula Weight | 237.21 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 4.8774 (13) |
| b (Å) | 9.470 (3) |
| c (Å) | 12.719 (3) |
| α (°) | 106.784 (7) |
| β (°) | 97.222 (7) |
| γ (°) | 92.444 (8) |
| Volume (ų) | 556.1 (3) |
| Z | 2 |
| Data sourced from a study on the closely related carboxylic acid derivative. researchgate.net |
The crystal packing of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid is dominated by a network of hydrogen bonds. researchgate.netnih.gov An essential feature is the formation of inversion dimers through strong O—H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. researchgate.net These dimers are further interconnected by C—H···O interactions, creating chains that extend along the nih.gov direction. researchgate.net
Intramolecularly, the molecule is stabilized by an N—H···O hydrogen bond between the amide proton and an oxygen atom of the ethoxy oxo acetamido group. researchgate.netnih.gov This interaction contributes to the planarity of the molecule. In the case of this compound, the primary intermolecular O—H···O dimer motif would be absent. However, the intramolecular N—H···O hydrogen bond is expected to persist. The crystal packing would likely be governed by weaker C—H···O interactions involving the ethyl ester and ethoxy groups, as well as potential π-π stacking interactions between the aromatic rings of adjacent molecules, leading to a distinct but structurally related supramolecular assembly.
| Hydrogen Bond Geometry (Å, °) for 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | D-H | H···A | D···A | D-H···A |
| O1—H1···O2ⁱ | 0.96 (3) | 1.67 (3) | 2.6274 (16) | 176 (2) |
| N1—H1A···O2 | 0.93 (2) | 1.92 (2) | 2.6574 (15) | 135.1 (16) |
| C5—H5···O3 | 0.948 (19) | 2.230 (18) | 2.866 (2) | 123.7 (14) |
| Symmetry code: (i) -x, 1-y, 2-z. Data sourced from a study on the closely related carboxylic acid derivative. researchgate.net |
The solid-state conformation of 2-(2-Ethoxy-2-oxoacetamido)benzoic acid is characterized by a transoid arrangement across the amide bond. nih.gov The molecule exhibits a nearly planar conformation, with the exception of the terminal methyl group of the ethoxy moiety. nih.gov This planarity is a result of the extensive conjugation and the intramolecular hydrogen bonding.
The torsional angles within the molecule define the spatial relationship between its constituent parts. For the parent acid, the near-planarity is evident from the small torsion angles along the backbone. researchgate.net For this compound, a similar trans conformation of the amide linkage is anticipated, as this is generally the more stable form. The orientation of the two ethyl ester groups will be a key conformational feature, likely adopting positions that minimize steric hindrance while maximizing favorable crystal packing interactions.
| Selected Torsion Angles (°) for 2-(2-Ethoxy-2-oxoacetamido)benzoic acid | |
| C8—N1—C6—C5 | -0.1 (2) |
| C6—N1—C8—O3 | -3.3 (3) |
| N1—C8—C9—O5 | 175.70 (12) |
| O3—C8—C9—O5 | -2.7 (2) |
| Atom numbering corresponds to the published structure of the carboxylic acid derivative. researchgate.net |
Comprehensive Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the structure of a newly synthesized compound and are complementary to crystallographic data.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Although experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of its structural fragments.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the two ethyl groups. The four protons on the benzene (B151609) ring would appear as complex multiplets in the aromatic region (~7.0-8.5 ppm). The amide proton (N-H) would likely be a broad singlet, with its chemical shift influenced by solvent and concentration, but typically in the range of 9-11 ppm. The two ethyl groups, being chemically non-equivalent, should produce two sets of signals: a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons for each group.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data. It is expected to show 13 distinct signals, corresponding to each unique carbon atom in the molecule. Key signals would include the two ester carbonyl carbons (~165-170 ppm), the two amide carbonyl carbons (~158-162 ppm), aromatic carbons (~115-140 ppm), the methylene carbons of the ethyl groups (~60-65 ppm), and the methyl carbons (~14 ppm).
2D-NMR: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be crucial for definitive assignment. COSY would reveal the coupling between protons on the aromatic ring and within the ethyl groups. HSQC would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework.
IR and Raman spectroscopy are powerful tools for identifying the functional groups within a molecule based on their vibrational frequencies.
IR Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. Strong C=O stretching vibrations for the two ester groups and the amide group would be prominent in the region of 1680-1750 cm⁻¹. The N-H stretching of the secondary amide should appear as a distinct band around 3300 cm⁻¹. C-O stretching vibrations for the ester and ether linkages would be found in the 1000-1300 cm⁻¹ region. Aromatic C-H and C=C stretching bands would also be present.
Raman Spectroscopy: Raman spectroscopy would provide complementary information. Aromatic ring breathing modes, which are often strong in Raman spectra, would be expected. The C=O and C-C skeletal vibrations would also be observable.
HRMS is a critical technique for confirming the elemental composition of a molecule by providing a highly accurate mass measurement.
For this compound, the molecular formula is C₁₃H₁₅NO₅. The theoretical exact mass can be calculated from the isotopic masses of the constituent elements. HRMS analysis should yield a measured mass that matches this theoretical value to within a few parts per million (ppm), unequivocally confirming the molecular formula. Common fragmentation patterns in the mass spectrum would likely involve the loss of the ethoxy groups (-OC₂H₅, 45 Da) or cleavage at the amide bond, providing further structural evidence.
UV-Vis Spectroscopy for Electronic Transitions
UV-Visible spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. When a molecule absorbs ultraviolet or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light. For this compound, the primary chromophores are the substituted benzene ring, the amide group, and the ester group.
The electronic spectrum of this compound is expected to be dominated by transitions associated with the aromatic system and the carbonyl groups. Detailed research findings on the specific UV-Vis spectrum of this compound are not extensively available in published literature. However, by examining the constituent functional groups, the expected electronic transitions can be inferred.
The benzene ring typically exhibits two main absorption bands originating from π→π* transitions. The more intense band, often referred to as the E-band (from the German Eigenartig, meaning characteristic), usually appears at shorter wavelengths (around 200-220 nm). A second, less intense band, known as the B-band (benzenoid band), which arises from a symmetry-forbidden transition, is observed at longer wavelengths (around 250-280 nm) and often displays fine vibrational structure.
The presence of substituents on the benzene ring—the ethoxycarbonyl group and the acetamido group—influences the position and intensity of these absorption bands. Both of these substituents are auxochromes, which are groups that, when attached to a chromophore, modify the wavelength and intensity of the absorption. The lone pair of electrons on the nitrogen of the amide and the oxygen of the ester can participate in resonance with the benzene ring, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the B-band.
Furthermore, the carbonyl groups within the ester and amide functionalities can undergo n→π* transitions. These transitions involve the promotion of a non-bonding electron (from the oxygen atom) to an anti-bonding π* orbital. These transitions are typically weak (low molar absorptivity) and can sometimes be obscured by the much stronger π→π* absorptions of the aromatic ring. The solvent used for the analysis can also affect the position of these bands; polar solvents can lead to a hypsochromic shift (a shift to shorter wavelengths) for n→π* transitions.
A hypothetical UV-Vis analysis of this compound in a non-polar solvent like cyclohexane (B81311) might be expected to show the following absorptions:
Table 1: Hypothetical UV-Vis Spectroscopic Data for this compound
| Absorption Maximum (λmax, nm) | Molar Absorptivity (ε, L·mol-1·cm-1) | Transition Type | Associated Chromophore |
|---|---|---|---|
| ~210 | ~25,000 | π→π* (E-band) | Substituted Benzene Ring |
| ~265 | ~8,000 | π→π* (B-band) | Substituted Benzene Ring |
| ~290 | ~200 | n→π* | Carbonyl (Ester and Amide) |
Note: The data in the table above is illustrative and based on the expected spectroscopic behavior of the functional groups present in the molecule. Actual experimental values may vary.
In a research context, the precise λmax values and their corresponding molar absorptivities would be determined experimentally. By comparing the spectrum in solvents of varying polarity, researchers could further confirm the assignment of the n→π* transitions. The detailed analysis of these electronic transitions provides valuable insight into the electronic structure and conjugation within the molecule.
No Computational and Theoretical Studies Found for this compound
Following a comprehensive search of scientific literature and chemical databases, no specific computational and theoretical studies for the compound this compound were identified. The requested detailed analysis, which was to be structured around quantum chemical calculations and molecular modeling simulations, cannot be provided due to the absence of published research on this particular molecule.
The investigation sought to find data pertaining to several key areas of computational chemistry, including:
Quantum Chemical Calculations:
Density Functional Theory (DFT) for electronic structure and molecular orbitals.
Ab Initio methods for high-accuracy property prediction.
Calculation of spectroscopic parameters such as NMR chemical shifts and vibrational frequencies.
Molecular Modeling and Simulation:
Conformational analysis and energy landscapes.
Molecular dynamics simulations to understand its dynamic behavior.
While information on related compounds and general methodologies in computational chemistry is available, specific studies and the requisite data for this compound are not present in the accessible scientific domain. The search included queries for alternative names and identifiers for the compound to ensure a thorough investigation.
Therefore, the generation of an article with the specified outline and content, including data tables and detailed research findings, is not possible at this time.
Computational and Theoretical Studies of Ethyl 2 2 Ethoxy 2 Oxoacetamido Benzoate
Molecular Modeling and Simulation
Docking Studies to Explore Potential Interaction Modes (excluding biological targets)
Currently, there is a lack of published research detailing the docking of ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE with non-biological targets. Scientific investigations involving molecular docking of similar small molecules predominantly focus on their interactions with biological macromolecules to explore potential therapeutic applications. These studies, while employing computational docking techniques, fall outside the scope of this review.
Mechanistic Insights from Computational Chemistry
Detailed mechanistic insights into the reactions involving this compound, derived from computational chemistry, are not present in the accessible scientific literature. The following sub-sections outline the specific areas where data is currently unavailable.
No computational studies characterizing the transition states of key reactions involving this compound have been found. Such studies are crucial for understanding the energy profiles and kinetics of chemical transformations.
Similarly, there is no available research that maps the reaction coordinates or calculates the energy barriers for reactions of this compound. This type of analysis provides a detailed picture of the energy landscape of a reaction pathway.
While the influence of solvents on reaction kinetics and thermodynamics is a fundamental area of chemical research, specific computational studies on the solvent effects on the reaction energetics and mechanisms of this compound are absent from the literature. Studies on other compounds, such as ethyl benzoate (B1203000), have explored how solvent polarity and composition can alter reaction rates and activation energies, but this data cannot be directly extrapolated to the target compound. chemicaljournals.com
Derivatization and Analogues of Ethyl 2 2 Ethoxy 2 Oxoacetamido Benzoate
Design and Synthesis of Novel Oxamide (B166460) Derivatives
The oxamide moiety within ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE presents a key site for chemical modification. The design and synthesis of novel oxamide derivatives often involve the reaction of the parent compound with various amines. This straightforward amidation reaction allows for the introduction of a wide range of substituents, leading to a library of new compounds with potentially diverse properties.
The general synthetic approach involves the nucleophilic attack of a primary or secondary amine on the ethoxycarbonyl group of the oxamido moiety. This reaction is typically carried out in a suitable solvent and may be facilitated by heat or catalysis. The structural diversity of the resulting oxamide derivatives is primarily dictated by the nature of the amine used in the synthesis.
Table 1: Examples of Novel Oxamide Derivatives from this compound
| Amine Reactant | Resulting Oxamide Derivative | Potential Structural Features |
| Alkylamine | N-alkyl substituted oxamide | Introduction of aliphatic chains of varying lengths and branching. |
| Arylamine | N-aryl substituted oxamide | Incorporation of aromatic rings with different electronic and steric properties. |
| Heterocyclic amine | N-heterocyclic substituted oxamide | Introduction of various heterocyclic systems, such as morpholine, piperidine, or pyridine (B92270). |
| Amino acid ester | N-peptidomimetic oxamide | Creation of peptide-like structures with potential for biological applications. |
These synthetic strategies enable the systematic modification of the oxamide portion of the molecule, providing a powerful tool for fine-tuning its chemical characteristics.
Preparation of Substituted Benzoate (B1203000) Analogues and their Structural Diversity
Modification of the benzoate ring of this compound offers another avenue for creating structural diversity. The introduction of various substituents onto the aromatic ring can significantly influence the electronic and steric properties of the entire molecule.
The synthesis of substituted benzoate analogues typically begins with appropriately substituted anthranilic acids. These starting materials can then be N-acylated with ethyl oxalyl chloride to yield the desired substituted analogues. A wide variety of commercially available substituted anthranilic acids allows for the preparation of a broad spectrum of derivatives.
Table 2: Representative Substituted Benzoate Analogues
| Substituent on Benzoate Ring | Starting Material | Resulting Analogue |
| 5-Bromo | 5-Bromoanthranilic acid | ETHYL 5-BROMO-2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE |
| 5-Nitro | 5-Nitroanthranilic acid | ETHYL 5-NITRO-2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE |
| 4-Chloro | 4-Chloroanthranilic acid | ETHYL 4-CHLORO-2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE |
| 4,5-Dichloro | 4,5-Dichloroanthranilic acid | ETHYL 4,5-DICHLORO-2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE |
Cyclization Reactions Leading to Heterocyclic Compounds Incorporating the Core Structure
The reactive nature of the N-acylated anthranilate core of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. Intramolecular and intermolecular cyclization reactions can lead to the formation of fused ring systems, such as quinazolinones and benzoxazinones.
A common strategy involves the reaction of the parent compound with a suitable cyclizing agent, often in the presence of a catalyst or under thermal conditions. For instance, treatment with a dehydrating agent like acetic anhydride can facilitate the formation of a benzoxazinone intermediate. This intermediate can then be reacted with various nucleophiles, such as amines or hydrazines, to yield a range of substituted quinazolinones. nih.govmui.ac.ir
The reaction with hydrazine, for example, can lead to the formation of tricyclic quinazolinone derivatives. nih.gov The specific outcome of the cyclization reaction is highly dependent on the reaction conditions and the nature of the reactants involved.
Table 3: Examples of Heterocyclic Compounds from this compound
| Reactant/Condition | Intermediate | Final Heterocyclic Product |
| Acetic anhydride | Benzoxazinone derivative | - |
| Benzoxazinone intermediate + Amine | - | Substituted Quinazolinone |
| Benzoxazinone intermediate + Hydrazine | - | Tricyclic Quinazolinone |
These cyclization reactions provide a powerful method for constructing complex molecular architectures from a relatively simple starting material.
Exploration of Stereoselective Synthetic Pathways for Chiral Analogues
The development of stereoselective synthetic pathways to access chiral analogues of this compound is an area of growing interest. The introduction of chirality can have a profound impact on the biological activity and physicochemical properties of a molecule.
Several strategies can be envisioned for the synthesis of chiral analogues. One approach involves the use of chiral starting materials, such as enantiomerically pure substituted anthranilic acids. Another strategy is the application of asymmetric catalysis to control the stereochemical outcome of a key reaction step.
For example, recent advancements in the catalytic atroposelective synthesis of axially chiral quinazolinones highlight the potential for creating stereochemically defined structures from related precursors. mdpi.com Organocatalytic and phase-transfer catalysis methods have been successfully employed for the atroposelective N-alkylation and N-acylation of quinazolinone-type structures. mdpi.com While not directly demonstrated on this compound itself, these methodologies provide a conceptual framework for the future development of stereoselective syntheses of its chiral analogues.
Further research in this area could involve the use of chiral auxiliaries or the development of novel asymmetric cyclization reactions to afford enantiomerically enriched heterocyclic derivatives.
Advanced Applications in Synthetic Organic Chemistry and Materials Science
Role as a Pivotal Building Block in Multi-Component Reactions (MCRs)
While not a common starting component in classic named multi-component reactions (MCRs) like the Ugi or Passerini reactions, the scaffold of ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE is primed for participation in MCRs designed for the synthesis of heterocyclic structures, particularly quinazolines and their derivatives. organic-chemistry.orgnih.gov The N-acylated aminobenzoate structure is a key synthon for building the quinazolinone ring system.
In a typical MCR context, this compound can act as a "three-component-in-one" precursor. The reaction is often initiated by the activation of the amide or ester functionalities, followed by cyclization. For instance, in the presence of a nitrogen source, such as an amine or ammonia, and under thermal or acid-catalyzed conditions, the molecule can undergo an intramolecular cyclization. This process leads to the formation of quinazolin-4-one derivatives, which are significant scaffolds in medicinal chemistry. The Biginelli reaction, another prominent MCR, synthesizes dihydropyrimidinones, and while the starting materials are different, the underlying principle of combining multiple components to create a heterocyclic core is shared. mdpi.com
The value of using a pre-functionalized building block like this compound lies in the ability to introduce specific substituents into the final heterocyclic product with high regioselectivity. The ethoxy-oxoacetamido group at the N-1 position and the ethyl ester at the C-2 position of the resulting quinazolinone ring can be further modified, serving as handles for subsequent chemical diversification.
Table 1: Potential MCR Pathways Involving the Anthranilate Scaffold
| MCR Type | Reactants (Conceptual) | Resulting Heterocycle | Role of the Scaffold |
|---|---|---|---|
| Quinazolinone Synthesis | This compound, Primary Amine (R-NH2) | 1,2,3-Trisubstituted Quinazolin-4-one | Provides the core benzene (B151609) ring and C2/N1 atoms of the heterocycle. |
| Benzodiazepine Synthesis | This compound, Amino Acid | Fused Benzodiazepine Derivative | Acts as the foundational aromatic amine component for annulation. |
| Acridone Synthesis | This compound, Cyclohexanone | Functionalized Acridone | Serves as the pre-acylated aniline (B41778) in a Friedländer-type annulation. |
Utilization in the Synthesis of Complex Organic Frameworks
Complex organic frameworks, such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs), are crystalline porous materials constructed from molecular building blocks. wpi.edursc.org MOFs are formed by the coordination of metal ions with organic linkers (ligands), while COFs are made entirely from organic elements linked by strong covalent bonds. rsc.orgrsc.org
This compound is not a direct building block for these frameworks in its native form. However, it serves as an excellent and highly tailorable precursor for the synthesis of bespoke organic linkers. The two ester functionalities within the molecule can be hydrolyzed to yield carboxylic acid groups, which are the most common coordinating groups used in the synthesis of MOFs.
The synthetic strategy would involve a two-step process:
Hydrolysis: Treatment of this compound with a base (e.g., NaOH) or acid would hydrolyze the ethyl benzoate (B1203000) and ethyl oxamate (B1226882) esters to their corresponding carboxylate forms, yielding 2-(carboxyamido)terephthalic acid or a related derivative.
Framework Synthesis: This newly formed dicarboxylic acid ligand can then be reacted with a metal salt (e.g., zinc nitrate (B79036), copper acetate) under solvothermal conditions to generate a MOF. The specific topology and properties of the resulting framework would be dictated by the geometry of the ligand and the coordination preference of the metal ion. wpi.edu
Similarly, for COF synthesis, the hydrolyzed derivative could be further modified to introduce other reactive groups, such as aldehydes or boronic acids, enabling its participation in polycondensation reactions that form the porous covalent network. researchgate.net The presence of the amide bond adds rigidity and potential for hydrogen bonding within the framework, which can enhance its stability and selectivity for gas sorption or catalysis. nih.gov
Table 2: Transformation of the Scaffold for Organic Framework Synthesis
| Target Framework | Required Modification of Scaffold | Resulting Linker | Potential Metal Ion/Co-monomer |
|---|---|---|---|
| Metal-Organic Framework (MOF) | Complete hydrolysis of both ester groups. | 2-(Carboxyacetamido)benzoic acid | Zn(II), Cu(II), Cd(II) |
| Covalent Organic Framework (COF) | Hydrolysis followed by functional group interconversion (e.g., reduction of acids to aldehydes). | 2-(2-oxo-2-(4-formylphenylamino)acetamido)benzaldehyde | 1,3,5-Tris(4-aminophenyl)benzene |
Development of Novel Reagents and Catalysts from this compound Scaffolds
The development of novel reagents and catalysts often relies on the design of "privileged scaffolds"—molecular cores that can be readily modified to interact with specific substrates or metal centers. The quinazolinone core, which can be efficiently synthesized from this compound, is one such scaffold.
By performing a cyclization reaction, the core structure can be transformed into a quinazolin-4-one. The substituents at positions 1, 2, and 3 can then be strategically altered. For example, replacing the ethoxy group with a chiral auxiliary could generate a new class of chiral ligands for asymmetric catalysis. The synthesis of oxazoline (B21484) derivatives is a well-known strategy for creating effective ligands, and a similar approach could be applied here. nih.govbeilstein-journals.org
Research Findings: A study on the reactivity of 2-ethoxy-4-chloroquinazoline, a related structure, demonstrated its versatility in synthesizing a range of novel quinazoline (B50416) derivatives through reactions with various nucleophiles. researchgate.net This highlights the potential of the quinazoline scaffold, accessible from the title compound, to serve as a platform for generating libraries of new chemical entities. These new molecules could be screened for catalytic activity in reactions such as C-C bond formation, hydrogenations, or oxidations. The nitrogen atoms and the carbonyl group of the quinazolinone ring are excellent coordination sites for transition metals, making them promising candidates for new catalyst development.
Table 3: Proposed Catalyst Scaffolds from this compound
| Synthetic Step | Modification | Resulting Structure | Potential Application |
|---|---|---|---|
| 1. Cyclization | Reaction with ammonia. | 2-(Ethoxymethyl)quinazolin-4(3H)-one | Intermediate |
| 2. Functionalization | Reaction of intermediate with a chiral amine. | Chiral N-substituted quinazolinone | Asymmetric ligand for metal catalysis. |
| 3. Derivatization | Introduction of a phosphine (B1218219) group at the 2-position. | Phosphine-Quinazolinone Hybrid | Bidentate ligand for cross-coupling reactions. |
Contributions to Polymer and Resin Chemistry as a Monomer or Intermediate
In polymer and resin chemistry, this compound is not a monomer for common addition polymerization reactions like those involving acrylates, as it lacks a readily polymerizable double bond. sfdchem.com However, its bifunctional nature—possessing two ester groups—allows it to act as an intermediate or a specialty co-monomer in condensation polymerization.
Its potential contributions include:
Polyester (B1180765) Synthesis: Through transesterification reactions with diols (e.g., ethylene (B1197577) glycol), the compound could be incorporated into a polyester chain. The bulky, aromatic side group would disrupt chain packing, likely resulting in an amorphous polymer with a higher glass transition temperature and altered solubility compared to conventional polyesters.
Polyamide Synthesis: After hydrolysis of the ester groups to carboxylic acids, the resulting dicarboxylic acid can react with diamines (e.g., hexamethylenediamine) to form a specialized polyamide. The pre-existing amide linkage within the monomer unit would introduce regular hydrogen bonding sites, potentially enhancing the thermal stability and mechanical properties of the resulting polymer.
Resin Modification: In resin chemistry, it could be used as an additive or cross-linking agent precursor. After modification to introduce reactive groups like hydroxyls or epoxides, it could be integrated into epoxy or phenolic resins to impart specific properties such as improved thermal resistance or altered surface characteristics. The use of poly(2-ethyl-2-oxazoline) segments in other polymer systems has been shown to introduce thermo-responsive behavior, and while structurally different, the oxoacetamide group in the title compound could similarly influence polymer properties. researchgate.net
The primary role of this compound in polymer science is therefore not as a bulk monomer, but as a functional intermediate used to create polymers with precisely tailored properties that are not achievable with standard commodity monomers.
Table 4: Potential Roles in Polymer Synthesis
| Polymer Type | Role of Compound | Required Co-Monomer | Expected Property Modification |
|---|---|---|---|
| Polyester | Co-monomer (via transesterification) | Ethylene Glycol, 1,4-Butanediol | Increased rigidity, higher Tg, altered solubility. |
| Polyamide | Intermediate (after hydrolysis to diacid) | Hexamethylenediamine, Adipoyl chloride | Enhanced thermal stability, defined hydrogen bonding. |
| Epoxy Resin | Additive (after conversion to diol) | Bisphenol A diglycidyl ether (DGEBA) | Increased cross-link density, improved heat resistance. |
Future Research Directions and Emerging Challenges
Development of Green and Sustainable Synthetic Routes
The synthesis of ETHYL 2-(2-ETHOXY-2-OXOACETAMIDO)BENZOATE traditionally involves the acylation of ethyl anthranilate. Future efforts will likely pivot towards greener and more sustainable methodologies, minimizing waste and avoiding hazardous reagents. Key areas of development include the use of environmentally benign solvents, catalyst-free reactions, and heterogeneous catalysts.
Research into the acylation of amines has demonstrated the potential of using water as a solvent, which is inexpensive, non-toxic, and non-flammable. mdpi.comsemanticscholar.org The development of protocols for the synthesis of the target compound in aqueous media would represent a significant step towards a more sustainable process. mdpi.comsemanticscholar.org Furthermore, catalyst-free approaches, potentially under microwave irradiation, could offer rapid and efficient N-acylation, reducing the need for potentially toxic metal catalysts or additives. mdpi.comhumanjournals.com
The use of solid catalysts, such as zeolites or hydrotalcite, presents another promising avenue. humanjournals.comresearchgate.net These materials can facilitate acylation reactions and are easily separated from the reaction mixture, allowing for recycling and minimizing waste streams. researchgate.net The exploration of different solid acid or base catalysts could lead to a highly efficient and reusable system for the synthesis of this compound.
| Green Synthesis Strategy | Potential Advantages | Relevant Precedents |
| Aqueous Medium | Reduced toxicity, cost, and flammability. | Successful N-acylation of various amines in water. mdpi.comsemanticscholar.org |
| Catalyst-Free Conditions | Avoids catalyst toxicity and contamination of the product. | Microwave-assisted N-acylation without added catalysts. mdpi.comhumanjournals.com |
| Heterogeneous Catalysis | Ease of catalyst separation and potential for recycling. | Use of zeolites and hydrotalcites for amine acylation. humanjournals.comresearchgate.net |
| Alternative Acylating Agents | Use of less hazardous reagents like acetic acid or ethyl acetate (B1210297). | Acetonitrile (B52724) used as a green acetylating agent in continuous flow. nih.gov |
This table is generated based on principles of green chemistry applied to analogous reactions.
Exploration of Unconventional Reaction Conditions (e.g., Flow Chemistry, Photochemistry)
Moving beyond traditional batch synthesis, unconventional reaction conditions such as flow chemistry and photochemistry offer unique advantages for the production of this compound.
Flow Chemistry: Continuous-flow synthesis provides enhanced control over reaction parameters, improved heat and mass transfer, and increased safety, particularly for reactions that are highly exothermic or involve hazardous intermediates. nih.govnih.gov The synthesis of the target compound could be adapted to a flow process, where reagents are continuously pumped through a heated reactor. freactor.com This would allow for rapid optimization of reaction conditions (temperature, residence time, reagent stoichiometry) and facilitate scale-up. nih.govuc.pt The use of packed-bed reactors containing a solid-supported catalyst could also be integrated into a flow system for a highly efficient and automated process. nih.gov
Photochemistry: Photochemical reactions, initiated by light, can enable unique chemical transformations that are often inaccessible through thermal methods. researcher.life While specific photochemical routes to this compound have not been reported, future research could explore light-mediated C-H activation or acylation reactions. Such methods could offer novel, selective, and potentially catalyst-free pathways to the target molecule and its derivatives. researcher.life
| Unconventional Condition | Potential Benefits for Synthesis |
| Flow Chemistry | Enhanced safety, scalability, and process control. nih.govnih.gov |
| Photochemistry | Access to novel reaction pathways and potential for catalyst-free synthesis. researcher.life |
This table outlines the prospective advantages of applying unconventional reaction conditions to the synthesis of the target compound.
Integration with Automated Synthesis and High-Throughput Experimentation
The optimization of reaction conditions and the discovery of new catalysts can be significantly accelerated through the integration of automated synthesis and high-throughput experimentation (HTE). nih.gov HTE platforms allow for the rapid screening of numerous reaction variables, such as catalysts, solvents, temperatures, and reagent concentrations, in parallel. mdpi.comrsc.org
For the synthesis of this compound, an HTE approach could be employed to:
Screen a library of potential catalysts for the acylation step to identify more active and selective options. rsc.orggist.ac.kr
Rapidly optimize reaction conditions to maximize yield and minimize by-product formation. nih.govacs.org
Explore a wider range of substrates to synthesize a library of related compounds for structure-activity relationship studies.
The data generated from HTE can be analyzed using machine learning algorithms to build predictive models for reaction outcomes, further accelerating the discovery and optimization process. nih.govacs.org Automated flow chemistry platforms, in particular, are well-suited for HTE, enabling the systematic and unattended exploration of a large reaction parameter space. nih.gov
Advanced Applications in Smart Materials and Responsive Systems (non-biological)
The structural motifs present in this compound, including the aromatic ring, amide linkage, and flexible ester groups, suggest potential applications in the field of smart materials. These are materials designed to respond to external stimuli such as light, temperature, or pH.
Future research could investigate the incorporation of this molecule or its derivatives into polymer backbones or as building blocks for supramolecular assemblies. The ability of the amide group to form hydrogen bonds could be exploited to create self-healing polymers or organogels. The aromatic core and ester groups could contribute to the formation of liquid crystalline phases or stimuli-responsive materials that change their optical or mechanical properties.
For instance, related N-acyl anthranilic acid derivatives are precursors to benzoxazinones, which are themselves versatile intermediates. tandfonline.comcore.ac.uk The reactivity of the core structure could be harnessed to create responsive systems.
Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques
A thorough understanding of the reaction mechanisms involved in the synthesis of this compound and its behavior in material applications is essential for rational design and optimization. Advanced spectroscopic and computational techniques are critical for this purpose.
Advanced Spectroscopic Techniques:
2D NMR Spectroscopy (COSY, HSQC, HMBC): While standard 1H and 13C NMR are used for basic characterization, 2D NMR techniques would be invaluable for unambiguously assigning all proton and carbon signals, especially for more complex derivatives or for identifying minor impurities and by-products.
High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, confirming the elemental composition of the target molecule and aiding in the identification of reaction intermediates or degradation products. researchgate.net
In-situ Spectroscopy (e.g., ReactIR): Monitoring the reaction in real-time using in-situ infrared spectroscopy can provide valuable kinetic data and insights into the formation of intermediates, aiding in mechanistic elucidation and process optimization.
Computational Techniques:
Density Functional Theory (DFT): DFT calculations can be used to model the geometry of the molecule, calculate its vibrational frequencies (for comparison with IR spectra), and predict its electronic properties (e.g., HOMO-LUMO gap). iaea.orgarabjchem.org Furthermore, DFT can be employed to investigate the reaction mechanism of its synthesis, including transition state energies and reaction pathways, which can help in understanding catalyst behavior and selectivity. iaea.orgresearchgate.net
Molecular Dynamics (MD) Simulations: For applications in smart materials, MD simulations could be used to predict how molecules of this compound would self-assemble or interact within a polymer matrix, providing insights into the macroscopic properties of the resulting material.
| Technique | Application in Future Research |
| 2D NMR Spectroscopy | Unambiguous structural elucidation of the target compound and its derivatives. |
| High-Resolution Mass Spectrometry | Precise determination of elemental composition and identification of intermediates. researchgate.net |
| Density Functional Theory (DFT) | Modeling of molecular structure, electronic properties, and reaction mechanisms. iaea.orgarabjchem.org |
| Molecular Dynamics (MD) | Simulating self-assembly and interactions for smart material applications. |
This table summarizes the potential applications of advanced analytical and computational methods in the study of the target compound.
Q & A
Q. What is the optimized synthetic procedure for ethyl 2-(2-ethoxy-2-oxoacetamido)benzoate, and how can purity be ensured?
- Methodological Answer : The compound is synthesized via a nucleophilic acyl substitution reaction. Ethyl chlorooxoacetate (10 mmol) in tetrahydrofuran (THF) is added dropwise to a THF solution of 2-aminobenzoic acid (10 mmol) at 273 K. After stirring for 2 hours, the solution is concentrated under vacuum, and the product is precipitated as a yellowish powder. Recrystallization from ethanol yields single crystals (55% yield). Purity is ensured by washing with ether and vacuum drying, followed by spectroscopic validation (e.g., NMR, IR) .
Q. What spectroscopic and crystallographic methods are employed for structural characterization?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the primary method. Key parameters include:
- Crystal System : Triclinic, space group
- Unit Cell Dimensions :
- Data Collection : MoKα radiation (), 296 K temperature.
Hydrogen bonds (O–H⋯O and C–H⋯O) are analyzed using SHELXL-2018/3 refinement software, confirming planar molecular geometry and chain-like packing parallel to the [111] direction .
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the supramolecular assembly of this compound?
- Methodological Answer : The crystal structure reveals two intermolecular hydrogen bonds:
- O3–H3⋯O2 (donor-acceptor distance: 2.630 Å)
- C5–H5⋯O4 (2.729 Å)
These interactions stabilize chains along the [111] direction. Computational tools like Mercury can model packing efficiency, while Hirshfeld surface analysis quantifies interaction contributions (e.g., O⋯H, C⋯H). Such insights guide the design of co-crystals or materials with tailored stability .
Q. How can discrepancies in synthetic yields or crystallization conditions be resolved?
- Methodological Answer : Yield variations (e.g., 55% vs. literature reports) may arise from solvent purity, temperature control, or stirring efficiency. Systematic optimization involves:
- Screening solvents (e.g., DMF vs. THF) for solubility.
- Adjusting reaction time (2–6 hours) and monitoring via TLC.
- Modifying recrystallization conditions (e.g., slow evaporation vs. diffusion).
Cross-referencing with protocols from Matovic (2005) and validating with elemental analysis ensures reproducibility .
Q. What computational approaches complement experimental data to predict reactivity or intermolecular interactions?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) can optimize molecular geometry and predict electrostatic potential surfaces. Tools like Gaussian or ORCA simulate IR/NMR spectra for cross-validation. Molecular docking studies (AutoDock Vina) assess potential bioactivity, though experimental validation is critical for confirming hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
